REACTION_SMILES
|
[CH3:16][C:17](=[O:18])[OH:19].[ClH:1].[PH:2]([OH:3])([OH:4])=[O:5].[n:6]1[cH:7][cH:8][cH:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12>>[P:2](=[O:3])([OH:4])([OH:5])[c:7]1[n:6][c:15]2[c:10]([cH:9][cH:8]1)[cH:11][cH:12][cH:13][cH:14]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[PH](O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2ncccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=P(O)(O)c1ccc2ccccc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |